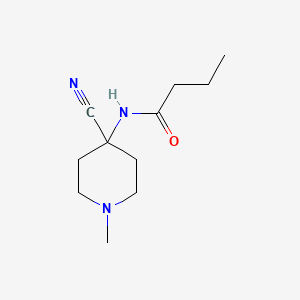

N-(4-cyano-1-methylpiperidin-4-yl)butanamide

Overview

Description

“N-(4-cyano-1-methylpiperidin-4-yl)butanamide” is a compound with the CAS Number: 1258639-65-4 . It has a molecular weight of 209.29 . The IUPAC name for this compound is N-(4-cyano-1-methyl-4-piperidinyl)butanamide .

Molecular Structure Analysis

The InChI code for “N-(4-cyano-1-methylpiperidin-4-yl)butanamide” is 1S/C11H19N3O/c1-3-4-10(15)13-11(9-12)5-7-14(2)8-6-11/h3-8H2,1-2H3,(H,13,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N-(4-cyano-1-methylpiperidin-4-yl)butanamide” is a powder . The storage temperature is room temperature .Scientific Research Applications

Electrocatalytic Synthesis of Hydrogen Peroxide

Mesoporous nitrogen-doped carbon derived from the ionic liquid N-butyl-3-methylpyridinium dicyanamide has shown high activity as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This development points towards a safe, sustainable, and cost-effective method for H2O2 production using flow-reactor-based methodologies (Fellinger et al., 2012).

Inhibition of Aldehyde Dehydrogenase

Research has indicated that cyanamide, a compound closely related to the core structure , effectively inhibits aldehyde dehydrogenase in both brain and liver, suggesting potential applications in treating alcoholism despite its primary focus on inhibition mechanisms (Deitrich, Troxell, & Worth, 1976).

Biofuel Production

Butanol, produced via fermentative processes by clostridia, serves as an intermediate in chemical synthesis and as a potential fuel or fuel additive. The increasing demand for renewable resources and advances in biotechnology have revived interest in fermentative butanol production, highlighting the chemical's role in sustainable energy solutions (Lee et al., 2008).

Synthesis of Anticonvulsants

A study synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides as potential anticonvulsant agents. These molecules combine chemical fragments of known antiepileptic drugs, demonstrating the therapeutic potential of such structures (Kamiński et al., 2015).

Oxygen Reduction Catalysts

Cyanamide-derived non-precious metal catalysts for oxygen reduction have been developed, showcasing good performance compared to other non-precious metal catalysts in fuel cell testing. This highlights the role of cyanamide structures in advancing sustainable energy technologies (Chung et al., 2010).

Safety And Hazards

properties

IUPAC Name |

N-(4-cyano-1-methylpiperidin-4-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-3-4-10(15)13-11(9-12)5-7-14(2)8-6-11/h3-8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWXVCAMEVDTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1(CCN(CC1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyano-1-methylpiperidin-4-yl)butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1522793.png)

![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)

![N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B1522801.png)

![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)

![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)

![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)

![5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B1522807.png)

![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate](/img/structure/B1522808.png)

amine](/img/structure/B1522812.png)